N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to a class of indene derivatives, which are known for their diverse biological activities.
N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is classified as an aromatic amine due to the presence of an amine functional group attached to an aromatic ring. Its structure also indicates it is a bicyclic compound due to the indene framework.
The synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine can be approached through several methods, commonly involving the following:
While specific protocols for synthesizing N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine are scarce, similar compounds often utilize techniques such as:
N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine features a bicyclic structure consisting of an indene moiety with a 3-methylphenyl group attached via an amine linkage. The molecular formula is , indicating a relatively simple yet versatile structure.
The molecular weight of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is approximately 213.28 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine can participate in various chemical reactions typical of amines and aromatic compounds:
The reactivity of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or protective groups during synthesis .
Commonly, such compounds may act as:
Further research into specific interactions and pharmacodynamics would be necessary to elucidate the precise mechanism of action for this compound.
N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is expected to be a solid at room temperature with moderate solubility in organic solvents due to its aromatic character.
Key chemical properties include:
Relevant analyses include:
Aminoindanes first appeared in scientific literature during the 1940s-1970s as investigational compounds for bronchodilation and analgesia [2] [8]. Significant transition to recreational markets occurred post-2010, following global bans on synthetic cathinones (e.g., mephedrone) and piperazines. Marketed as "legal highs" under labels like "MDAI gold" or "Pink Champagnes," aminoindanes were strategically promoted as non-neurotoxic MDMA alternatives with purported entactogenic effects [4] [8] [9]. Their emergence exemplifies the accelerated designer drug lifecycle, where controlled substances are rapidly replaced with structurally novel analogs exploiting regulatory gaps. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first detected 5-iodo-2-aminoindane (5-IAI) in 2010, followed by identifications of MDAI, MMAI, and MDMAI in seized products across the UK and EU between 2011-2015 [2] [5] [8]. Online vendor proliferation leveraged their initial absence from controlled substance lists, with distribution facilitated through "research chemical" vendors and cryptomarkets [4] [9].
N-(3-Methylphenyl)-2,3-dihydro-1H-inden-2-amine belongs to the N-substituted aminoindane subclass, characterized by derivatization of the parent scaffold 2-aminoindane (2-AI). Its structural features include:
Table 1: Structural Classification of Representative Aminoindanes
Compound | Core Modification | R₁ | R₂ | N-Substituent |
---|---|---|---|---|
2-Aminoindane (2-AI) | Parent scaffold | H | H | H |
MDAI | Methylenedioxy bridge | –O–CH₂–O– | – | H |
5-IAI | Halogenation (I) | I | H | H |
NM-2AI | N-Alkylation | H | H | CH₃ |
N-(3-Methylphenyl)-2-AI | N-Arylation | H | H | 3-CH₃-C₆H₄ |
Pharmacologically, this compound shares the monoamine-releasing profile characteristic of aminoindanes, though its specific activity remains unquantified. Analogous N-substituted aminoindanes exhibit varied potency at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [3] [9]. The aryl substitution may enhance lipophilicity (logP) relative to alkylated analogs, potentially influencing blood-brain barrier penetration [5].
The synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine exemplifies strategic molecular modification to evade regulatory controls. Key design principles include:
Table 2: Legal Status of Select Aminoindanes vs. Classic Stimulants (2025)
Compound | China | UK | Sweden | US |
---|---|---|---|---|
Amphetamine | Controlled | Controlled | Controlled | Schedule II |
MDMA | Controlled | Controlled | Controlled | Schedule I |
2-AI | Controlled | PSA* | Proposed ban | Analog Act |
MDAI | Controlled | PSA* | Controlled | Schedule I (2013) |
N-(3-Methylphenyl)-2-AI | None | PSA* | None | Unlisted |
*UK Psychoactive Substances Act (2016) prohibits all psychoactive compounds except exemptions (e.g., caffeine, nicotine) [3] [8] [10].
Analog design exploits legislative latency: Novel NPS typically circulate for 1-2 years before regulatory identification and control [4] [9]. The absence of this compound from the UNODC Early Warning Advisory database underscores its obscurity in current monitoring systems [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1